molecular formula C12H20FNO2 B15301904 Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Tert-butyl (4r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B15301904
M. Wt: 229.29 g/mol
InChI Key: IXXYQYZDUJLKQR-UHFFFAOYSA-N
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Description

Tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a fluoromethyl group and a spirocyclic framework contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of a suitable azaspiro compound with a fluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The fluoromethyl group can serve as a marker for tracking the compound’s distribution and transformation in biological systems .

Medicine

In medicinal chemistry, tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate is investigated for its potential as a drug candidate. Its spirocyclic structure may impart unique pharmacological properties, making it a candidate for the development of new therapeutics .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The spirocyclic structure may also contribute to the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4r,6r)-6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its spirocyclic framework, which imparts distinct chemical and physical properties. This structure differentiates it from other compounds with similar functional groups, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H20FNO2

Molecular Weight

229.29 g/mol

IUPAC Name

tert-butyl 6-(fluoromethyl)-1-azaspiro[3.3]heptane-1-carboxylate

InChI

InChI=1S/C12H20FNO2/c1-11(2,3)16-10(15)14-5-4-12(14)6-9(7-12)8-13/h9H,4-8H2,1-3H3

InChI Key

IXXYQYZDUJLKQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CC(C2)CF

Origin of Product

United States

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